Novoimanine Exhibits 5- to 10-Fold Greater Potency Than Imanine Against Clinical Pyogenic Staphylococci
In a head-to-head sensitivity study using pyogenic staphylococci isolated from 120 patients with suppurative processes, novoimanine demonstrated inhibitory activity at 0.1–2 µg/mL, while the related Hypericum preparation imanine required 1–10 µg/mL to achieve the same effect [1]. The most effective concentration for the largest proportion of clinical strains was 0.4 µg/mL for novoimanine (70.8% of strains) versus 4 µg/mL for imanine (73.3% of strains), indicating approximately 10-fold difference in potency on a per-mass basis [1]. The control strain Staphylococcus aureus 209 showed equal sensitivity to both preparations, suggesting that the potency advantage of novoimanine is most evident against clinical isolates [1].
| Evidence Dimension | Inhibitory concentration range against pyogenic staphylococci |
|---|---|
| Target Compound Data | 0.1–2 µg/mL; most effective concentration 0.4 µg/mL (70.8% of 120 clinical strains) |
| Comparator Or Baseline | Imanine: 1–10 µg/mL; most effective concentration 4 µg/mL (73.3% of 120 clinical strains) |
| Quantified Difference | Approximately 5- to 10-fold greater potency for novoimanine on a µg/mL basis |
| Conditions | In vitro sensitivity testing of pyogenic staphylococci isolated from 120 patients with suppurative processes; control strain S. aureus 209 |
Why This Matters
For procurement decisions, this ~10-fold potency advantage means that novoimanine achieves equivalent or superior bacterial suppression at significantly lower mass concentrations than imanine, potentially reducing formulation burden, cost per dose, and the risk of excipient-related toxicity.
- [1] Kudriavtsev, V.A. (1964). Sensitivity of Pyogenic Staphylococci to Imanin and Novoimanin. Mikrobiolohichnyi Zhurnal, 26, 65–69. PMID: 14301132. View Source
